N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Description

Historical Context and Evolution of Bisacrylamide Crosslinkers in Polymer Science

The field of polymer science has long relied on crosslinking agents to transform linear polymer chains into three-dimensional networks, thereby enhancing their mechanical strength and stability. researchgate.netwikipedia.org In the realm of polyacrylamide gels, N,N'-methylenebisacrylamide (MBAA or "bis") has traditionally been the gold standard. wikipedia.orgnih.govatamanchemicals.com MBAA, an organic compound with the formula CH₂[NHC(O)CH=CH₂]₂, effectively polymerizes with acrylamide (B121943) to form a crosslinked matrix, a property essential for applications like polyacrylamide gel electrophoresis (PAGE). wikipedia.orgatamanchemicals.com

The evolution of polymer applications, however, demanded more than just static, robust networks. The need for materials with tunable properties and the ability to de-crosslink under specific conditions for analysis or material recovery spurred the development of new crosslinkers. researchgate.net This led to the exploration of "cleavable" crosslinkers, which contain bonds that can be selectively broken by chemical or physical stimuli. researchgate.netacs.org It is within this context that N,N'-(1,2-Dihydroxyethylene)bisacrylamide emerged as an important innovation, offering functionalities beyond the capabilities of traditional agents like MBAA.

Significance of this compound in Advanced Polymeric Systems

DHEBA's significance lies in its dual nature: it acts as a robust crosslinker while possessing a chemically cleavable linkage. sigmaaldrich.com This property is crucial for advanced polymeric systems where controlled degradation or disassembly of the network is required. It is widely used as a crosslinking agent in the preparation of polyacrylamide gels for electrophoresis, a fundamental technique for separating biomolecules. smolecule.comscbt.com

Beyond electrophoresis, DHEBA is instrumental in creating hydrogels and polymer matrices for a variety of research applications. sigmaaldrich.comsigmaaldrich.com These include the synthesis of hydrogel microparticles with porous structures that enhance mass transport, which is critical for biosensing applications. sigmaaldrich.comsigmaaldrich.com Its ability to improve the mechanical stability and structural integrity of polymer matrices makes it suitable for molecularly imprinted polymers and for matrices that support biological imaging. sigmaaldrich.comsigmaaldrich.com The development of such "smart" or "tunable" materials allows for applications in fields like drug delivery and cell encapsulation, where the controlled release of entrapped substances or the recovery of encapsulated cells is highly desirable. smolecule.comresearchgate.netpurdue.edu

Comparative Analysis of this compound with Alternative Crosslinking Agents in Research Methodologies

When compared to other crosslinking agents, DHEBA presents a unique combination of features. The most common point of comparison is with N,N'-methylenebisacrylamide (MBAA), the conventional crosslinker for polyacrylamide gels. wikipedia.orgatamanchemicals.com While both are effective at forming crosslinked networks, their differing chemical structures lead to significant functional distinctions. smolecule.comwikipedia.org

Other crosslinking agents used in polymer science include glutaraldehyde, epoxy compounds, and ethylene (B1197577) glycol diacrylate, each with specific reaction mechanisms and resulting polymer properties. mdpi.comresearchgate.net However, many of these form permanent, irreversible covalent bonds, which can be a limitation for certain applications. mdpi.com The development of cleavable crosslinkers, a category to which DHEBA belongs, represents a significant advancement, allowing for thermosets that can be reprocessed and recycled. researchgate.net

Table 1: Comparison of Crosslinking Agents

| Feature | This compound (DHEBA) | N,N'-Methylenebisacrylamide (MBAA) | Glutaraldehyde |

|---|---|---|---|

| Structure | Contains a central 1,2-dihydroxyethylene bridge sigmaaldrich.com | Contains a central methylene (B1212753) bridge wikipedia.org | Dialdehyde |

| Cleavability | Yes (cleavable at the diol bond) sigmaaldrich.com | No (stable covalent bonds) wikipedia.org | Forms stable imine or acetal (B89532) linkages |

| Key Advantage | Allows for reversible crosslinking and polymer network disassembly researchgate.net | Forms robust, stable gels nih.gov | Effective for crosslinking amine-containing polymers |

| Common Use | Cleavable polyacrylamide gels, tunable hydrogels smolecule.comsigmaaldrich.com | Standard polyacrylamide gel electrophoresis (PAGE) atamanchemicals.com | Tissue fixation, enzyme immobilization |

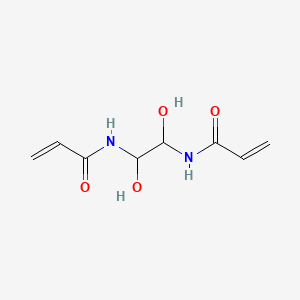

The defining feature of DHEBA is its chemical structure, [H₂C=CHCONHCH(OH)-]₂, which consists of two acrylamide moieties linked by a vicinal diol (1,2-dihydroxyethylene) bridge. sigmaaldrich.com This structure imparts two key properties that distinguish it from MBAA.

First, the presence of the hydrophilic diol bridge enhances its solubility in aqueous systems and influences the properties of the resulting polymer network. smolecule.com Second, the dual acrylamide functionalities allow it to act as a bifunctional crosslinking agent, covalently linking acrylamide polymer chains to form a three-dimensional matrix. smolecule.com The concentration of DHEBA used during polymerization directly affects the pore size of the resulting gel matrix; higher concentrations lead to tighter pores suitable for separating small molecules, while lower concentrations create larger pores for the separation of larger molecules. smolecule.com This tunable porosity is a critical feature for applications in molecular separation and filtration. smolecule.com

Table 2: Properties of DHEBA

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O₄ scbt.com |

| Molecular Weight | 200.19 g/mol sigmaaldrich.comscbt.com |

| Appearance | White solid/powder chemicalbook.com |

| Melting Point | 156 °C (decomposes) sigmaaldrich.comchemicalbook.com |

| Synonyms | DHEBA, N,N′-Bisacryloyl-1,2-dihydroxy-1,2-ethylenediamine sigmaaldrich.comchemicalbook.com |

| CAS Number | 868-63-3 sigmaaldrich.comscbt.com |

The primary advantage of DHEBA is the cleavable nature of its central 1,2-diol bond. sigmaaldrich.com This bond can be selectively broken through oxidative cleavage, most commonly using a periodate (B1199274) salt. This reaction breaks the carbon-carbon bond of the diol, effectively severing the crosslink and converting the crosslinked, insoluble gel into linear, soluble polymer chains.

This cleavability is the cornerstone of its use in tunable polymer systems. researchgate.netpurdue.eduresearchgate.net It allows for:

Sample Recovery: In applications like electrophoresis, molecules separated within the gel can be easily recovered by dissolving the matrix.

Material Reprocessing: It provides a strategy for the creation of reprocessable thermoset polymers, which are materials that possess high mechanical strength and thermal stability but are typically difficult to recycle due to their permanent covalent crosslinks. researchgate.net

Controlled Release: In drug delivery systems, the cleavage of the crosslinks can be triggered to release an encapsulated therapeutic agent in a controlled manner. smolecule.com

Dynamic Systems: The ability to form and break crosslinks on demand opens the door to creating dynamic and responsive materials that can change their properties, such as stiffness or swelling ratio, in response to a chemical stimulus. acs.org

The development of such cleavable crosslinkers is a significant area of research in polymer chemistry, aiming to create more sustainable and functional materials. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLXKXHICXTSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C(NC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862448 | |

| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-63-3 | |

| Record name | Dihydroxyethylenebis(acrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(1,2-Dihydroxyethylene)bisacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis(acrylamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Derivatization of N,n 1,2 Dihydroxyethylene Bisacrylamide

Established Synthetic Routes for N,N'-(1,2-Dihydroxyethylene)bisacrylamide

The synthesis of DHEBA is primarily achieved through a well-established condensation reaction. This process involves the careful control of reaction parameters to ensure high purity and yield, which are critical for its subsequent applications in sensitive biochemical and material science contexts.

Conventional Laboratory Preparation Protocols

The most common and conventional method for preparing this compound involves the condensation reaction between acrylamide (B121943) and glyoxal (B1671930). researchgate.net The mechanistic pathway for this synthesis begins with the nucleophilic attack of the amide nitrogen from an acrylamide molecule on one of the electrophilic carbonyl carbons of glyoxal. This is followed by a similar attack from a second acrylamide molecule on the remaining carbonyl group, ultimately forming the bisacrylamide product where a 1,2-dihydroxyethylene group bridges the two acrylamide units. researchgate.net

Aqueous media are typically the preferred solvent systems for both laboratory and industrial-scale synthesis. This preference is due to the high solubility of both acrylamide and glyoxal in water, alongside the environmental and operational benefits of using water as a solvent. researchgate.net

Exploration of Reaction Conditions and Yield Optimization in Synthesis

Optimizing the synthesis of DHEBA is a critical endeavor that involves the precise control of several reaction parameters to maximize both the yield and purity of the final product. Key factors that are manipulated include the solvent system, pH, temperature, and molar ratio of reactants. researchgate.net

The pH of the reaction medium is a crucial parameter; strongly acidic conditions can lead to undesired side reactions, while strongly basic conditions risk the hydrolysis of the amide bonds or the decomposition of glyoxal. researchgate.net Consequently, the reaction is typically maintained under mildly acidic to neutral conditions to facilitate the desired condensation while minimizing side-product formation.

Temperature also plays a significant role. While the initial condensation can occur at room temperature, a moderate elevation in temperature, generally to between 40–60°C, is often employed to drive the reaction towards completion. researchgate.net However, excessive heat is avoided to prevent the degradation of the diol bridge and the formation of colored impurities. Yield maximization is further achieved by carefully optimizing the molar ratio of the reactants and controlling the rate of reagent addition over the course of the reaction. researchgate.net

Table 1: Optimized Reaction Conditions for DHEBA Synthesis

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | Aqueous media | High solubility of reactants (acrylamide, glyoxal) and environmental advantages. researchgate.net |

| pH | Mildly acidic to neutral | Avoids hydrolysis of amide bonds and decomposition of glyoxal that occur at pH extremes. researchgate.net |

| Temperature | 40–60°C | Drives the reaction to completion without causing degradation of the product. researchgate.net |

| Reactant Ratio | Optimized molar ratio | Maximizes the conversion of starting materials to the desired product. researchgate.net |

Chemical Modifications and Functionalization Strategies of the DHEBA Backbone

The DHEBA molecule possesses several reactive sites—namely the two hydroxyl groups and the two acrylamide moieties—that serve as handles for further chemical modification and functionalization. These modifications can be used to synthesize novel derivatives with tailored properties.

Synthesis of Novel this compound Derivatives

The functional groups on the DHEBA backbone offer opportunities for creating a diverse range of derivatives. For instance, the vicinal diol groups can undergo reactions typical of alcohols, such as esterification or etherification, to introduce new functional moieties. The acrylamide groups, while primarily used for polymerization, can also be chemically altered, although this is less common as it would impede their primary function as a cross-linker.

General synthetic strategies, such as the acyl halide method, can be employed to form new amide bonds if the core structure were to be modified. scispace.com This involves converting a carboxylic acid to a more reactive acyl chloride, which can then react with an amine under mild conditions. scispace.com Such approaches could theoretically be adapted to modify the DHEBA structure, leading to derivatives with altered solubility, reactivity, or biocompatibility.

Table 2: Potential Strategies for DHEBA Derivatization

| Target Site | Reaction Type | Potential Reagent | Resulting Derivative |

|---|---|---|---|

| Hydroxyl Groups | Esterification | Acyl Halide / Carboxylic Anhydride | DHEBA-ester |

| Hydroxyl Groups | Etherification | Alkyl Halide (Williamson Ether Synthesis) | DHEBA-ether |

| Amide N-H | Alkylation | Alkyl Halide | N-alkylated DHEBA |

Introduction of Responsive Moieties for Targeted Research Applications

A key area of modern materials science is the development of "smart" materials that respond to external stimuli. nih.gov DHEBA can be incorporated as a cross-linker into polymer networks to create hydrogels that exhibit responsive behaviors. While DHEBA itself provides structural integrity, other monomers copolymerized with it can introduce responsive characteristics.

For example, DHEBA has been used as a cross-linking agent in the synthesis of copolymer microgels composed of N-isopropyl acrylamide (NIPAM) and methacrylic acid (MAA). The resulting poly(NIPAM-MAA) hydrogel exhibits both temperature and pH sensitivity. The NIPAM component imparts thermo-responsiveness, causing the hydrogel to shrink or swell with temperature changes, while the MAA component provides pH-responsiveness due to the ionization of its carboxylic acid groups. Such responsive systems are highly valuable for applications in drug delivery, biosensing, and catalysis. nih.gov The introduction of these responsive moieties allows for the creation of materials whose properties, such as swelling and porosity, can be dynamically controlled by environmental cues.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DHEBA |

| Acrylamide | |

| Glyoxal | |

| N-isopropyl acrylamide | NIPAM |

Polymerization Mechanisms and Kinetic Studies Involving N,n 1,2 Dihydroxyethylene Bisacrylamide

Free Radical Polymerization Mechanisms and Their Modulation by N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Free radical polymerization is a common method for preparing DHEBA-crosslinked hydrogels, particularly polyacrylamide gels. The process involves the standard stages of initiation, propagation, and termination, with DHEBA acting as a co-monomer that creates covalent links between growing polymer chains. smolecule.com

The polymerization process is typically initiated by a system that generates free radicals. A common example is a redox initiator system, such as the combination of potassium peroxodisulfate (KPS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the catalyst. nih.gov The initiator decomposes to form primary radicals, which then attack the vinyl group of a monomer (like acrylamide) or one of the vinyl groups on a DHEBA molecule.

This initiates the propagation phase, where the newly formed radical center adds to subsequent monomer units, rapidly extending the polymer chain. When a growing chain radical reacts with a DHEBA molecule, it incorporates the crosslinker into the chain while leaving a second, unreacted vinyl group (a pendant double bond). The subsequent reaction of this pendant double bond with another growing polymer chain creates a stable, covalent crosslink, which is the fundamental step in network formation. This process transforms the solution of monomers into a viscoelastic solid or gel.

The final properties of the DHEBA-crosslinked network are profoundly influenced by the conditions under which polymerization occurs. Key factors include the concentration of the initiator and the reaction temperature. nih.gov

Initiator Concentration: Higher concentrations of an initiator like KPS lead to a greater initial population of free radicals. This results in a more rapid polymerization process with a shorter time to gelation. nih.gov It also generally produces networks with a higher Young's modulus, indicating a stiffer, more densely crosslinked structure. nih.gov

The following table summarizes research findings on how polymerization conditions can be adjusted to tailor the properties of hydrogel networks, based on studies of similar systems.

| Parameter | Effect on Polymerization Rate | Effect on Gel Stiffness (Young's Modulus) | Reference |

| Increase in Initiator Concentration | Increases | Increases | nih.gov |

| Increase in Temperature | Increases | Decreases | nih.gov |

Controlled/Living Radical Polymerization (CRP) Strategies Utilizing this compound

Controlled/Living Radical Polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and functionality, which is a significant advantage over conventional free radical polymerization. cmu.edu These methods have been adapted to incorporate crosslinkers like DHEBA to create highly defined network structures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of polymers with low dispersity and complex architectures. The control is achieved through a chain transfer agent (RAFT agent), typically a dithiocarbonyl compound. Research on monomers similar to the functional groups in DHEBA, such as N,N-dimethylacrylamide, has shown that N-aryl-N-(4-pyridinyl) dithiocarbamates can serve as effective "switchable" RAFT agents. monash.edu Their activity can be modulated by protonation, for instance, by the addition of a stoichiometric amount of a strong acid. monash.edu By integrating DHEBA as a crosslinker into a RAFT polymerization system, it is possible to synthesize well-defined, degradable hydrogel networks with controlled crosslinking density and predictable mechanical properties.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that enables the controlled growth of polymer chains. cmu.edu ATRP relies on a dynamic equilibrium between active, propagating radical species and dormant species, which is mediated by a transition metal catalyst (e.g., a copper complex). cmu.edu This process allows for the piece-by-piece addition of monomers, resulting in polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu DHEBA can be incorporated as a crosslinking agent in ATRP systems. This integration facilitates the creation of advanced polymer architectures, such as star-like or branched polymers, which can then be crosslinked into a network. The use of ATRP provides a high degree of control over the final network structure, allowing for the fine-tuning of properties for specialized applications.

Crosslinking Chemistry and Network Formation Principles of this compound

The efficacy of DHEBA as a crosslinker is rooted in its molecular structure: [H2C=CHCONHCH(OH)-]2. sigmaaldrich.com The two terminal acrylamide (B121943) groups provide the sites for polymerization, while the central 1,2-dihydroxyethylene (vicinal diol) linker imparts unique characteristics to the resulting network. smolecule.comsigmaaldrich.com

A key feature of DHEBA is that the vicinal diol group in its backbone makes the resulting crosslinks susceptible to oxidative cleavage by periodic acid. sigmaaldrich.com This allows for the controlled degradation of the polymer network, a property that is highly valuable for applications such as the recovery of biomolecules from electrophoresis gels. sigmaaldrich.comsigmaaldrich.com The porosity and mechanical stability of the final hydrogel are directly influenced by the concentration of DHEBA used, which enhances the structural integrity of the polymer matrix. smolecule.comsigmaaldrich.com

Mechanistic Aspects of Covalent Bond Formation by DHEBA

This compound (DHEBA) functions as a bifunctional cross-linking agent, primarily in the synthesis of polyacrylamide-based hydrogels. sigmaaldrich.comsmolecule.com Its molecular structure, featuring two acrylamide groups connected by a 1,2-dihydroxyethylene bridge, allows it to form covalent bonds that link long polymer chains of acrylamide together. sigmaaldrich.comsmolecule.com This cross-linking process is fundamental to the formation of a three-dimensional gel matrix. smolecule.com

The covalent bond formation involving DHEBA occurs through a free-radical polymerization mechanism, which is a common method for synthesizing polyacrylamide gels. researchgate.netresearchgate.net The process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The polymerization is typically initiated by a chemical system that generates free radicals. A common initiator system is the combination of ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). researchgate.net APS decomposes to form sulfate (B86663) free radicals, and TEMED acts as a catalyst to accelerate this process. These highly reactive radicals then attack the vinyl (C=C) double bond of an acrylamide monomer or a DHEBA molecule, transferring the radical to it and creating an activated monomer or cross-linker radical. researchgate.net

Propagation: The newly formed radical can then react with other acrylamide monomers, adding them to the growing polymer chain. When a growing polymer chain radical reacts with one of the acrylamide functionalities of a DHEBA molecule, it incorporates the cross-linker into the chain. Since DHEBA possesses a second, unreacted acrylamide group, this group can then be attacked by another growing polymer chain. smolecule.com This second reaction creates a covalent cross-link, effectively bridging two separate polyacrylamide chains. The 1,2-dihydroxyethylene moiety at the core of DHEBA provides a flexible and hydrophilic linkage between the polymer chains. smolecule.com

Termination: The polymerization process concludes when two growing chain radicals react with each other, or when a radical is neutralized by an inhibitor. researchgate.net The result of this entire process is a network of covalently cross-linked polyacrylamide chains, forming a hydrogel with a specific three-dimensional structure. smolecule.com The mechanical stability and structural integrity of this polymer matrix are significantly enhanced by the covalent cross-links provided by DHEBA. sigmaaldrich.com

Computational modeling has been employed to further understand the polymerization reactivity of DHEBA. These studies focus on how its dual acrylamide functionalities and the hydrophilic diol bridge influence the kinetics and structural development of the resulting polymer systems. smolecule.com

Impact of DHEBA Concentration on Polymer Network Topology and Porosity Control

The concentration of DHEBA, as the cross-linking agent, is a critical parameter that directly governs the final topology and porosity of the polyacrylamide gel network. smolecule.com By carefully adjusting the ratio of DHEBA to the acrylamide monomer, it is possible to tailor the physical properties of the hydrogel for specific applications, such as controlling the separation of biomolecules in gel electrophoresis or regulating biomolecule accessibility in biosensors. sigmaaldrich.comsmolecule.com

A higher concentration of DHEBA leads to a higher cross-link density within the polymer matrix. This means that the polyacrylamide chains are tethered together more frequently, resulting in a more compact and rigid network structure. This dense topology is characterized by smaller average pore sizes. smolecule.com Gels with high DHEBA concentrations are therefore better suited for separating small molecules, as larger molecules will have difficulty navigating the tight matrix. smolecule.com

Conversely, a lower concentration of DHEBA results in a lower cross-link density. With fewer covalent bonds between the polymer chains, the network is looser and more flexible. This network topology is characterized by larger average pore sizes, which allows larger molecules to migrate more freely through the gel. smolecule.com Therefore, gels with low DHEBA concentrations are ideal for separating large biomolecules like proteins or DNA fragments. smolecule.com

The ability to control porosity is essential for the function of these hydrogels in various biomedical and research applications. sigmaaldrich.com The porous structure is crucial for enhancing mass transport and ensuring that biomolecules can access reactive sites within the gel, a key factor in the performance of biosensing platforms. sigmaaldrich.com The relationship between DHEBA concentration and the resulting network properties is summarized in the table below.

Table 1: Effect of DHEBA Concentration on Polymer Network Properties

| DHEBA Concentration | Cross-link Density | Average Pore Size | Gel Stiffness/Rigidity | Typical Application |

| Low | Low | Large | Low | Separation of large proteins/DNA |

| Medium | Medium | Medium | Medium | General protein separation (e.g., SDS-PAGE) |

| High | High | Small | High | Separation of small peptides/oligonucleotides |

This tunable property makes DHEBA a versatile and valuable cross-linker in the preparation of hydrogels for a wide range of scientific purposes, from immunoblotting and immunohistochemistry to advanced applications in cell encapsulation and drug delivery systems. smolecule.com

Degradation and Cleavage Mechanisms of N,n 1,2 Dihydroxyethylene Bisacrylamide Crosslinks

Oxidative Cleavage of the 1,2-Dihydroxyethylene Moiety

The 1,2-dihydroxyethylene group within the DHEBA crosslinker is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond of the diol. This targeted degradation provides a specific and controllable method for disassembling polymer networks.

A common and well-studied method for the oxidative cleavage of vicinal diols is the use of periodate (B1199274) salts, such as sodium periodate (NaIO₄). The reaction mechanism involves the formation of a cyclic periodate ester intermediate with the 1,2-diol of the DHEBA crosslink. This intermediate then undergoes a concerted rearrangement that cleaves the carbon-carbon bond, resulting in the formation of two aldehyde groups and the reduction of the periodate to iodate.

This process effectively severs the crosslink, leading to the degradation of the polymer network. The rate of this degradation can be influenced by factors such as the concentration of the periodate solution, temperature, and the pH of the surrounding medium. researchgate.netmdpi.comnih.gov The reaction is highly specific to the vicinal diol moiety, leaving the rest of the polymer backbone intact.

Table 1: Factors Influencing Periodate-Mediated Degradation of DHEBA Crosslinks

| Factor | Effect on Degradation Rate | Mechanism of Influence |

|---|---|---|

| Periodate Concentration | Increases | A higher concentration of the oxidizing agent leads to a faster rate of the cleavage reaction. |

| Temperature | Increases | Elevated temperatures increase the kinetic energy of the reactants, accelerating the formation of the cyclic periodate ester and subsequent bond cleavage. mdpi.comnih.gov |

| pH | pH-dependent | The reaction rate can be influenced by the pH, which affects the speciation of the periodate and the protonation state of the diol. nih.gov |

The predictable nature of periodate-mediated cleavage allows for the development of controlled degradation strategies for materials crosslinked with DHEBA. By adjusting the external conditions, the rate and extent of material disassembly can be precisely tuned. This is particularly valuable in applications requiring programmed release of encapsulated substances or the controlled erosion of a scaffold. rheolution.comrheolution.com

Strategies for achieving tunable disassembly include:

Modulating Oxidant Concentration: Applying different concentrations of sodium periodate can trigger a range of degradation speeds, from slow erosion to rapid dissolution of the hydrogel.

Temporal Control: The introduction of the periodate solution can be timed to initiate degradation at a specific point, allowing for on-demand disassembly of the material.

Spatial Control: By selectively applying the periodate solution to specific regions of a hydrogel, localized degradation can be achieved, enabling the creation of complex patterns and microstructures within the material.

Table 2: Research Findings on Controlled Degradation of Diol-Containing Hydrogels

| Study Focus | Key Finding | Implication for DHEBA-Based Materials |

|---|---|---|

| Tunable degradation of hyaluronic acid hydrogels | Degradation rates could be controlled by altering the degree of crosslinking and the concentration of the degrading agent. nih.gov | The degradation profile of DHEBA hydrogels can likely be tuned by adjusting the crosslink density. |

| On-demand dissolution of hydrogels | The use of a specific chemical trigger (periodate) allowed for rapid and complete degradation of the hydrogel when desired. | DHEBA-crosslinked materials can be designed for rapid disassembly in response to a specific chemical stimulus. |

Hydrolytic Degradation Pathways of DHEBA Crosslinks

In addition to oxidative cleavage, the amide bonds present in the DHEBA crosslinker are susceptible to hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process can lead to the gradual degradation of the polymer network over time, particularly under certain environmental conditions. mdpi.com

The rate of hydrolysis of the amide bonds in DHEBA is highly dependent on the pH of the surrounding environment. Both acidic and basic conditions can catalyze the cleavage of these bonds, although the specific mechanisms differ.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide bond. This pathway is often more effective for amide hydrolysis than the acid-catalyzed route. nih.gov

Studies on similar bis-acrylamides, such as N,N'-methylenebisacrylamide (BIS), have shown that the amide bonds are subject to slow hydrolysis, which can eventually lead to the liquefaction of the hydrogel. nih.gov It is expected that DHEBA would exhibit similar behavior, with the rate of hydrolysis being significantly influenced by the pH. nih.govnih.gov

Table 3: Predicted pH Influence on Hydrolytic Degradation of DHEBA

| pH Condition | Predominant Mechanism | Expected Rate of Degradation |

|---|---|---|

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Moderate |

| Neutral (pH ≈ 7) | Uncatalyzed hydrolysis | Slow |

| Alkaline (pH > 7) | Base-catalyzed hydrolysis | Accelerated |

Enzymatic Degradation of N,N'-(1,2-Dihydroxyethylene)bisacrylamide-Based Polymers

Enzymatic degradation involves the use of biological catalysts (enzymes) to break down the polymer network. researchgate.netplasticsengineering.org For polymers based on DHEBA, enzymatic degradation could potentially target either the amide linkages or the diol group, depending on the specific enzymes present.

The susceptibility of a DHEBA-crosslinked polymer to enzymatic degradation is dependent on the presence of enzymes with the appropriate specificity.

Hydrolases: Enzymes such as proteases and amidases could potentially catalyze the hydrolysis of the amide bonds in the DHEBA crosslinker. The rate of this degradation would depend on the specific enzyme's affinity for the DHEBA structure. plasticsengineering.org

Oxidoreductases: Certain oxidoreductase enzymes might be capable of cleaving the 1,2-dihydroxyethylene moiety, although this is a less common pathway for polymer degradation compared to hydrolysis. plasticsengineering.org

The kinetics of enzymatic degradation are typically described by the Michaelis-Menten model, which relates the rate of reaction to the concentration of the substrate (the polymer network) and the enzyme. Factors influencing the reaction kinetics include temperature, pH, and the presence of any enzyme inhibitors or activators. The efficiency of enzymatic degradation is also affected by the accessibility of the crosslinks to the enzymes, which can be limited by the polymer network's density and swelling properties. core.ac.uk

Table 4: Potential Enzymes for DHEBA Degradation and Their Target Bonds

| Enzyme Class | Specific Enzyme Example | Target Bond in DHEBA |

|---|---|---|

| Hydrolases | Proteases, Amidases | Amide bond |

| Oxidoreductases | Diol dehydratases | Carbon-carbon bond of the diol |

Advanced Methodologies and Applications in Materials Science Research Utilizing N,n 1,2 Dihydroxyethylene Bisacrylamide

N,N'-(1,2-Dihydroxyethylene)bisacrylamide in Responsive Polymeric Systems Research

This compound (DHEBA) serves as a critical cross-linking agent in the fabrication of "smart" or responsive polymeric systems. These materials are designed to undergo significant changes in their physical or chemical properties in response to external environmental cues. mdpi.com The incorporation of DHEBA into polymer networks, particularly hydrogels, allows for the creation of structures that can react to stimuli such as pH and temperature, making them valuable for a range of academic and technological research applications. researchgate.netnih.gov

Design Principles for pH- and Temperature-Responsive Networks

The design of dual-responsive polymeric networks often involves the strategic combination of different monomers and a suitable cross-linker like DHEBA. nih.gov The fundamental principle lies in creating a polymer structure that possesses distinct functional groups or segments, each sensitive to a specific stimulus. nih.govnih.gov

Temperature-Responsivity: The temperature-responsive behavior in DHEBA-crosslinked networks is often achieved by copolymerizing it with monomers like N-isopropylacrylamide (NIPAM). researchgate.netmdpi.com Poly(N-isopropylacrylamide) (PNIPAM) is well-known for exhibiting a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions. mdpi.com Below this temperature, the polymer is hydrophilic and swollen with water. As the temperature rises above the LCST, the polymer chains undergo a conformational change, becoming hydrophobic and expelling water, which causes the hydrogel to shrink. researchgate.net The dihydroxyethylene bridge in the DHEBA cross-linker itself can be susceptible to hydrolysis upon heating, providing an additional mechanism for temperature-induced changes in the network structure. nih.gov This allows for the design of systems where network degradation can be triggered by a thermal stimulus. nih.gov

pH-Responsivity: The pH-sensitivity is incorporated by including ionizable acidic or basic monomer units within the polymer backbone. mdpi.com For instance, the copolymerization of a basic monomer like (dimethylamino)ethyl methacrylate (B99206) (DMAEMA) or an acidic monomer such as methacrylic acid (MAA) with NIPAM and DHEBA results in a dual-responsive hydrogel. researchgate.netresearchgate.net

In acidic conditions, basic groups (like the amine in DMAEMA) become protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. mdpi.com

In alkaline conditions, acidic groups (like the carboxylic acid in MAA) deprotonate, creating negative charges that also induce swelling due to electrostatic repulsion. researchgate.netnih.gov

The interplay between the temperature-induced collapse of PNIPAM segments and the pH-induced swelling from ionizable groups allows for fine-tuning of the hydrogel's response. researchgate.net For example, a study on a copolymer microgel of N-isopropyl acrylamide (B121943) and methacrylic acid cross-linked with DHEBA demonstrated this dual sensitivity. researchgate.net The particle size (hydrodynamic diameter) was shown to decrease with increasing temperature, but this effect was more pronounced at a lower pH (3.11) where the particles were in a more shrunken state. researchgate.net

Interactive Data Table: Stimuli-Responsive Behavior of DHEBA-Crosslinked Microgels

This table illustrates the response of a Poly(NIPAM-MAA) microgel, cross-linked with DHEBA, to changes in pH and temperature, based on findings from referenced research.

| Stimulus Change | pH Condition | Observed Response | Underlying Principle | Research Finding Reference |

|---|---|---|---|---|

| Increase in Temperature | Low pH (e.g., 3.11) | Significant reduction in particle size (hydrogel shrinkage) | Disruption of hydrophilic forces, expelling water from the polymer network. | researchgate.net |

| Increase in Temperature | High pH (e.g., 8.0) | Reduction in particle size, but less pronounced than at low pH | Swelling from deprotonated acidic groups partially counteracts thermal collapse. | researchgate.net |

| Increase in pH | Constant Temperature | Increase in particle size (hydrogel swelling) | Deprotonation of methacrylic acid units leads to electrostatic repulsion. | researchgate.net |

| Heating | Neutral | Hydrolysis of DHEBA cross-links | The 1,2-dihydroxyethylene group is susceptible to cleavage by heating. | nih.gov |

Development of Stimuli-Responsive Scaffolds for Academic Investigations

The unique properties of DHEBA are leveraged in the development of advanced scaffolds for research, particularly in fields like tissue engineering and controlled-release systems. sigmaaldrich.com These scaffolds are dynamic structures capable of interacting with and responding to their environment. nih.gov

One key application is in creating selectively detachable hydrogel systems. nih.gov Research has shown that by using DHEBA as a heat-cleavable cross-linker alongside another cross-linker sensitive to a different stimulus (like N,N'-bis(acryloyl)cystamine, which is cleaved by reducing agents), a "stitching" polymer network can be created. nih.gov This allows for programmed and selective degradation of the scaffold depending on the specific trigger applied. nih.gov Such systems have demonstrated high adhesion energy and versatility, adhering to various substrates like glass and metal, with the potential for creating programmable soft materials and selective-release capsules. nih.gov

In tissue engineering, DHEBA-crosslinked hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix. sigmaaldrich.comnih.gov The ability to tune the scaffold's properties in response to physiological cues like pH or temperature is of great interest for directing cell behavior, such as adhesion, proliferation, and differentiation. wesleyan.edumdpi.com The hydrophilic nature of DHEBA contributes to the formation of hydrogels that can retain large amounts of water and support the encapsulation of biological molecules and cells, making them suitable for applications requiring biocompatibility. sigmaaldrich.com

Contributions of DHEBA to Porous Polymer and Hydrogel Synthesis Methodologies

The architecture of a polymer network, especially its porosity, is a determining factor for its application. DHEBA plays a significant role as a cross-linker in methodologies aimed at creating polymers and hydrogels with controlled porous structures. sigmaaldrich.com

Controlled Porosity Generation in Polymeric Matrices

DHEBA is explicitly used as a cross-linker in the synthesis of hydrogel microparticles designed to have a porous structure. sigmaaldrich.com This porosity is not a random outcome but a targeted feature essential for enhancing the accessibility of biomolecules to the polymer matrix and improving mass transport—critical factors for the performance of biosensors and other diagnostic tools. sigmaaldrich.com

Several general techniques for creating porous polymers, known as porogen-based methods, can incorporate DHEBA as the cross-linking agent. nih.govdoi.org

Gas Foaming: In this method, a gas (like carbon dioxide) is used as the porogen. Polymerization is carried out under high pressure, and a subsequent pressure drop causes the gas to nucleate and form bubbles, which create pores within the polymerizing matrix. researchgate.net DHEBA would ensure the stability of the matrix as it forms around these gaseous templates.

Freeze-Drying (Lyophilization): A hydrogel precursor solution containing DHEBA is frozen, causing the solvent (usually water) to form ice crystals. nih.gov The frozen solvent is then removed by sublimation under vacuum, leaving voids in the regions previously occupied by the ice crystals. nih.gov The freezing rate and temperature can influence the size and morphology of the ice crystals, thereby controlling the final pore structure of the DHEBA-crosslinked hydrogel. nih.gov

The concentration of DHEBA itself is a crucial parameter. A higher concentration of the cross-linker generally leads to a more tightly cross-linked network, which can result in smaller pore sizes. smolecule.com Conversely, lower concentrations can produce gels with larger pores. smolecule.com This tunability makes DHEBA a versatile tool for tailoring the microarchitecture of polymeric matrices for specific research needs. smolecule.com

Permiselective Properties of DHEBA-Crosslinked Structures in Research Applications

Permselectivity refers to the ability of a membrane or matrix to allow certain chemical species to pass through while blocking others. This property is a direct consequence of the material's pore size, pore structure, and the chemical nature of the polymer backbone. In DHEBA-crosslinked structures, permselectivity is primarily governed by the degree of cross-linking. researchgate.net

The cross-links formed by DHEBA create a three-dimensional network that acts as a sieve on a molecular level. smolecule.com The density of this network dictates its permeability. researchgate.net Research on other cross-linked polymer systems has shown that increasing the degree of cross-linking generally leads to a decrease in permeability but an increase in selectivity. researchgate.net This trade-off is because a denser network presents a more tortuous and restrictive path for molecules, allowing only smaller molecules to diffuse through effectively. researchgate.net

This principle is fundamental to the application of DHEBA-crosslinked materials in areas such as:

Biosensing: Porous hydrogel microparticles cross-linked with DHEBA are designed for enhanced biomolecule accessibility. sigmaaldrich.com The controlled porosity allows target analytes to enter the matrix while potentially excluding larger, interfering molecules, thus improving the sensor's selectivity and response time.

Separation Processes: In research applications, DHEBA-based membranes could be developed for separating molecules based on size. By carefully controlling the DHEBA concentration during polymerization, it is possible to create matrices with a specific molecular weight cut-off, a critical parameter in filtration and purification studies.

Role of this compound in Molecularly Imprinted Polymer (MIP) Design

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the "template"). mdpi.comnih.gov DHEBA plays a crucial role as a cross-linking agent in the synthesis of these highly selective materials. sigmaaldrich.com

The synthesis of a MIP typically involves the copolymerization of functional monomers and a high percentage of a cross-linker in the presence of the template molecule. nih.govnih.gov

Complex Formation: Functional monomers arrange themselves around the template molecule through non-covalent or covalent interactions.

Polymerization: A cross-linker, such as DHEBA, is added to the mixture along with an initiator. The subsequent polymerization locks the functional monomers into their specific orientation around the template, forming a rigid three-dimensional polymer matrix. sigmaaldrich.com

Template Removal: The template molecule is extracted from the polymer, leaving behind cavities that are custom-made to recognize and rebind the template with high specificity. mdpi.com

DHEBA's function in this process is paramount. As the cross-linking agent, it provides the structural integrity and mechanical stability essential for the polymer matrix. sigmaaldrich.com This rigidity is critical for preserving the shape and orientation of the binding cavity after the template is removed. nih.gov Without a stable, cross-linked structure, the recognition sites would collapse, and the polymer would lose its selective binding capability.

Research has specifically identified DHEBA as a cross-linking agent for preparing MIPs that can selectively bind to oxidized low-density lipoprotein (oxLDL), showcasing its utility in creating recognition materials for complex biological macromolecules. sigmaaldrich.com The choice of cross-linker can significantly influence the performance of the resulting MIP, affecting its binding affinity, selectivity, and capacity. The bifunctional nature of DHEBA, with its two acrylamide groups, allows it to form a robust and stable network structure necessary for successful molecular imprinting. sigmaaldrich.com

Interactive Data Table: Components in Molecularly Imprinted Polymer (MIP) Synthesis

This table outlines the key components and their functions in the design of MIPs, highlighting the specific role of DHEBA.

| Component | Role in MIP Synthesis | Specific Function of DHEBA | Reference |

|---|---|---|---|

| Template Molecule | The target molecule around which the polymer is formed. It dictates the shape and functionality of the binding site. | N/A | nih.govmdpi.com |

| Functional Monomer | Interacts with the template molecule through specific chemical bonds (e.g., hydrogen bonds, ionic interactions). | N/A | nih.govnih.gov |

| Cross-linker | Forms a stable, three-dimensional network, locking the functional monomers in place. | This compound (DHEBA) provides mechanical stability and preserves the structural integrity of the imprinted cavity after template removal. | sigmaaldrich.comnih.gov |

| Initiator | Triggers the polymerization reaction. | N/A | nih.gov |

| Porogen (Solvent) | Solubilizes the components and helps control the morphology and porosity of the final polymer. | N/A | nih.gov |

Strategies for Selective Binding Site Creation in MIPs

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites with high selectivity for a specific target molecule. The creation of these selective cavities is a nuanced process where the choice of cross-linker is paramount to the structural integrity and recognition capability of the MIP. This compound (DHEBA) serves as a critical cross-linking agent in the synthesis of MIPs, ensuring the formation of stable and specific binding sites. sigmaaldrich.comsigmaaldrich.comnih.gov

The fundamental strategy for creating selective binding sites involves the polymerization of functional monomers and a cross-linker around a template molecule. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template. The role of the cross-linker is to lock these functional monomers in place, thereby maintaining the fidelity of the binding site. nih.gov

DHEBA's utility in this context stems from its hydrophilic nature and the stereochemistry of its dihydroxyethylene bridge. These hydroxyl groups can participate in hydrogen bonding interactions with the functional monomers and the template molecule during the pre-polymerization assembly. This interaction helps to organize the functional monomers around the template more effectively, leading to a more defined and selective binding pocket upon polymerization and template removal.

Furthermore, the cross-linker's concentration and chemical nature dictate the mechanical stability and porosity of the resulting polymer matrix. researchgate.net A higher degree of cross-linking generally leads to a more rigid polymer, which is crucial for preserving the shape of the binding cavity. However, an excessively high cross-linking density can reduce the polymer's flexibility and accessibility of the binding sites. Therefore, optimizing the ratio of DHEBA to the functional monomer is a key strategy. Research has shown that the selection of a cross-linker that exhibits lower non-specific binding with the template molecule is preferable, as it leads to MIPs with a higher imprinting factor and greater specificity. nih.gov For instance, in the development of MIPs for the selective recognition of oxidized low-density lipoprotein, DHEBA has been successfully used as a cross-linking agent to enhance the mechanical stability and structural integrity of the polymer matrix. sigmaaldrich.com

The selection of an appropriate cross-linker is a critical determinant of the performance of a Molecularly Imprinted Polymer. The table below outlines key considerations in the selection process.

| Factor | Influence on MIP Performance | Rationale |

| Chemical Structure | Determines the nature and strength of interactions with the template and functional monomers. | The presence of specific functional groups on the cross-linker can either enhance or interfere with the formation of the template-monomer complex. |

| Flexibility/Rigidity | Affects the conformational freedom of the polymer chains and the stability of the binding site. | A rigid cross-linker provides a more defined and stable cavity, while a flexible one may allow for conformational adjustments upon template binding. |

| Cross-linking Density | Influences the mechanical strength, porosity, and swelling properties of the polymer matrix. | A higher density generally results in a more robust polymer with smaller pores, which can affect template diffusion and accessibility of the binding sites. |

| Non-specific Binding | The inherent affinity of the cross-linker for the template molecule. | A cross-linker with low non-specific binding is preferred to minimize background binding and enhance the selectivity of the MIP. nih.gov |

Integration of DHEBA in Catalytic Polymer Systems Research

The integration of this compound into catalytic polymer systems is an emerging area of research with significant potential. The unique properties of DHEBA-crosslinked hydrogels, such as their high porosity and environmental responsiveness, make them excellent candidates for supporting and stabilizing catalytic species, particularly nanoparticles. scispace.comresearchgate.net

The immobilization of catalytic nanoparticles within a polymer matrix is a widely adopted strategy to overcome challenges associated with nanoparticle aggregation and to facilitate catalyst recovery and reuse. nih.govresearchgate.net DHEBA-crosslinked hydrogels have proven to be effective matrices for this purpose.

In a notable study, a copolymer microgel composed of N-isopropyl acrylamide (NIPAM) and methacrylic acid (MAA) was synthesized using DHEBA as the cross-linking agent. scispace.comresearchgate.net This created a three-dimensional, porous network. Gold (Au) and silver (Ag) nanoparticles were then synthesized in-situ within this microgel matrix. The resulting hybrid microgels, poly(NIPAM-MAA)-Au and poly(NIPAM-MAA)-Ag, were investigated for their catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a model reaction for evaluating catalytic performance. scispace.comresearchgate.net

The DHEBA-crosslinked network served multiple functions in this system. Firstly, it acted as a scaffold, preventing the aggregation of the metal nanoparticles and thus maintaining their high surface-area-to-volume ratio, which is crucial for catalytic efficiency. scispace.comresearchgate.net Secondly, the porous nature of the hydrogel, a direct consequence of the cross-linking by DHEBA, allowed for the diffusion of reactants and products to and from the catalytic sites. sigmaaldrich.com The study found that the catalytic efficiency was dependent on the type of nanoparticle, with the gold-containing hybrid microgel exhibiting a higher apparent rate constant. scispace.comresearchgate.net

The table below summarizes the findings of the catalytic reduction of 4-nitrophenol using DHEBA-crosslinked hybrid microgels.

| Catalytic System | Metal Nanoparticle | Apparent Rate Constant (k_app) (min⁻¹) | Observations | Reference |

| poly(NIPAM-MAA)-Au | Gold (Au) | Superior to Ag counterpart | Higher catalytic efficiency observed. | scispace.comresearchgate.net |

| poly(NIPAM-MAA)-Ag | Silver (Ag) | Less efficient than Au | Effective, but with a lower reaction rate. | scispace.comresearchgate.net |

This compound in Advanced Tissue Engineering Research Methodologies

In the realm of advanced tissue engineering, this compound plays a role in the fabrication of hydrogels for three-dimensional cell culture and as a component in tissue transformation technologies. sigmaaldrich.comnih.govsmolecule.com Its biocompatibility and ability to form hydrogels that mimic the native extracellular matrix are key attributes. sigmaaldrich.com

Tissue transformation technologies, such as CLARITY (Clear, Lipid-exchanged, Acrylamide-hybridized, Rigid, Imaging/Immunostaining/In situ hybridization-compatible, Tissue-hYdrogel), have revolutionized the way researchers visualize and analyze intact biological tissues. nih.govnih.gov A core principle of CLARITY is the transformation of the tissue into a hydrogel-tissue hybrid, which renders the tissue transparent while preserving its structural and molecular integrity. nih.gov

While many CLARITY protocols specify the use of "bis-acrylamide" as the cross-linker, this compound is a derivative of bis-acrylamide and is suitable for this application due to its ability to crosslink acrylamide chains. nih.govscbt.com The dihydroxyethylene group of DHEBA can potentially offer additional sites for interaction within the hydrogel matrix. The concentration of the cross-linker is a critical parameter that influences the pore size of the hydrogel mesh. nih.gov A denser mesh, resulting from a higher cross-linker concentration, provides better structural preservation but can impede the diffusion of antibodies and other probes during subsequent labeling steps. nih.gov Conversely, a lower concentration can improve probe penetration at the cost of some mechanical stability. nih.gov

The components of a typical hydrogel monomer solution used in the CLARITY process are detailed in the table below.

| Component | Typical Concentration | Function in CLARITY |

| Acrylamide | 4% (w/v) | The primary monomer that forms the polymer chains of the hydrogel. viamedica.pl |

| Cross-linker (e.g., Bis-acrylamide/DHEBA) | 0.05% (w/v) | Covalently links the acrylamide polymer chains to form a three-dimensional network. viamedica.pl |

| Paraformaldehyde (PFA) | 4% (w/v) | A fixative that initially preserves the tissue structure and can participate in linking biomolecules to the hydrogel. viamedica.pl |

| Thermal Initiator (e.g., VA-044) | 0.25% (w/v) | Initiates the polymerization reaction upon heating. viamedica.pl |

| Buffer (e.g., PBS) | To volume | Maintains a stable pH environment during the infusion and polymerization process. viamedica.pl |

Through its role as a cross-linker in hydrogel formation, this compound contributes to the powerful capabilities of tissue clearing techniques, enabling unprecedented three-dimensional visualization of complex biological systems.

Advanced Analytical and Characterization Techniques for N,n 1,2 Dihydroxyethylene Bisacrylamide Systems

Spectroscopic Methods for Structural and Kinetic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and reaction kinetics of DHEBA-based polymer systems. These methods offer non-destructive analysis and can provide real-time data on polymerization and degradation processes.

Advanced NMR Spectroscopy for Polymer Network Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex three-dimensional structures of polymer networks. Advanced NMR techniques, including solid-state NMR, provide detailed information about the cross-linking density and the substitution positions of the cross-linker on the polymer backbone. nih.govslu.se

For DHEBA-crosslinked hydrogels, NMR analysis can be performed after enzymatic degradation of the polymer network. nih.gov One-dimensional ¹H and ¹³C NMR spectroscopy can then be used to quantify the degree of cross-linking and identify the specific sites where the DHEBA molecule has attached to the polymer chains. nih.gov This information is critical for understanding how the cross-linking chemistry influences the macroscopic properties of the gel.

Solid-state ¹³C NMR is particularly useful for analyzing the structure of intact hydrogels. rsc.org By comparing the spectra of the cross-linked gel with its precursor polymers, it is possible to identify the disappearance of signals from vinyl groups, indicating their consumption during the cross-linking reaction. researchgate.net

| Proton Type | Chemical Shift (ppm) | Description |

|---|---|---|

| Vinylic Protons | 5.67 - 6.04 | Protons of the unreacted acrylamide (B121943) double bonds. |

| Anomeric Proton (Glycogen) | 5.46 | Proton on the C1 carbon of the glycogen backbone. |

| Hydroxyl Protons | 4.56 - 5.08 | Protons of the hydroxyl groups on the polymer backbone. |

| Backbone Protons | 3.05 - 3.62 | Protons of the main polymer chain. |

Infrared and Raman Spectroscopy for Functional Group and Crosslink Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them ideal for analyzing functional groups and monitoring the formation of crosslinks. mdpi.com Raman spectroscopy is particularly well-suited for studying polymerization reactions in real-time due to its non-destructive nature and minimal sample preparation requirements. mdpi.comnaun.org

During the polymerization of acrylamide with DHEBA, Raman spectroscopy can be used to track the decrease in the intensity of the peak corresponding to the C=C bond of the acrylamide monomer. This allows for the determination of the reaction kinetics and the final monomer conversion. researchgate.net Furthermore, Raman spectroscopy can provide insights into the formation of cross-links by monitoring changes in the vibrational modes of the DHEBA molecule as it becomes incorporated into the polymer network. scirp.orgnih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Application |

|---|---|---|---|

| Si-(OCH₃)₂ | 620 | Raman | Monitoring the hydrolysis of alkoxysilane groups in silyl-modified polymers. scirp.org |

| Si-O-Si | 583 | Raman | Observing the formation of siloxane crosslinks. scirp.org |

| Amide I | ~1667 | Raman | Characterizing the protein backbone in biological samples. nih.gov |

UV-Visible and Fluorescence Spectroscopy for Polymerization Monitoring and Degradation Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for monitoring polymerization kinetics and studying the degradation of polymer networks. UV-Vis spectroscopy can be used to measure the consumption of monomers that absorb in the UV-Vis range, providing a real-time measure of polymerization progress. nih.govresearchgate.netresearchgate.net

In-line UV-Vis spectrophotometry has been successfully employed to quantify polyacrylamide concentrations in water, demonstrating a strong linear relationship between absorbance and concentration at specific wavelengths. researchgate.net This approach can be adapted to monitor the polymerization of DHEBA-crosslinked gels by tracking the decrease in absorbance of the acrylamide monomer. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the degradation of polymer networks. nih.govnih.govresearchgate.net By incorporating fluorescent probes into the gel matrix or by monitoring the intrinsic fluorescence of the polymer, it is possible to detect changes in the local environment that occur during degradation. nih.gov This can provide valuable information about the degradation mechanism and the stability of the cross-linked network.

Chromatographic and Electrophoretic Techniques for Mixture Analysis and Polymer Characterization

Chromatographic and electrophoretic techniques are essential for separating and characterizing the components of polymer systems, including unreacted monomers, oligomers, and the polymer network itself.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.orgmtoz-biolabs.comslideshare.net GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. slideshare.netshimadzu.com This technique is crucial for characterizing the size and dispersity of polymers formed in DHEBA-crosslinked systems. wikipedia.orgresearchgate.netintertek.com

By calibrating the GPC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer sample. wikipedia.orgmtoz-biolabs.comyoutube.com This information is vital for understanding how polymerization conditions affect the final properties of the material. researchgate.netintertek.com

| Parameter | Description |

|---|---|

| Mobile Phase | A suitable solvent that dissolves the polymer, such as tetrahydrofuran (THF). cmu.edu |

| Columns | Packed with porous particles of a specific size range to achieve the desired separation. youtube.com |

| Detector | Commonly a refractive index (RI) detector, which is sensitive to changes in the concentration of the eluting polymer. slideshare.netyoutube.com |

| Calibration | Performed using narrow molecular weight standards (e.g., polystyrene) to create a calibration curve of log(Molecular Weight) vs. elution time. wikipedia.orgyoutube.com |

Advanced Electrophoretic Methods for DHEBA-Crosslinked Gel Analysis (e.g., PAGE)

Polyacrylamide Gel Electrophoresis (PAGE) is a fundamental technique for separating biomolecules, such as proteins and nucleic acids, based on their size and charge. smolecule.comnih.gov DHEBA is a commonly used cross-linking agent in the preparation of polyacrylamide gels for PAGE. smolecule.comchemicalbook.comscbt.com The concentration of DHEBA directly influences the pore size of the gel matrix, which in turn determines the separation range of the gel. smolecule.com

Advanced PAGE techniques, such as gradient gels and the use of different buffer systems, can enhance the resolution and separation range of the analysis. nih.gov For example, a continuous SDS-PAGE gel combining a low-percentage acrylamide section with a gradient section can be used to separate a wide range of proteins, from very large to very small, in a single run. nih.gov The quality and resolution of PAGE are highly dependent on the purity and consistency of the acrylamide and DHEBA used in gel preparation. qiagen.comidtdna.com

Microscopic and Imaging Techniques for Morphological and Network Investigations

Microscopic and imaging techniques are indispensable for visualizing the structure of DHEBA-crosslinked polymer networks, from the nanoscale internal morphology to the macroscopic behavior in hydrated states.

Electron Microscopy (SEM, TEM) for Crosslinked Polymer Morphology

Electron microscopy provides unparalleled high-resolution insights into the solid-state morphology of DHEBA-crosslinked polymers. These techniques are fundamental for understanding the relationship between the synthesis conditions, crosslinker concentration, and the resultant network architecture.

Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topography and internal porous structure of DHEBA-crosslinked materials, typically after freeze-drying. By scanning a focused beam of electrons over the sample, SEM generates detailed images of the surface features. In the context of DHEBA hydrogels, SEM analysis reveals critical information about the pore size, pore distribution, and interconnectivity of the polymer network. jte.edu.vn For instance, the interior morphology of hydrogels can be examined by analyzing the cross-section of a freeze-dried sample. jte.edu.vn The resulting images can show a uniform porous structure, and image analysis software can be used to quantify average pore sizes. jte.edu.vnmdpi.com This morphological information is vital as the pore structure directly influences the material's swelling behavior, mechanical properties, and its efficacy in applications such as controlled release or tissue engineering.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the internal nanostructure of the polymer network. azooptics.com Instead of scanning the surface, TEM transmits a beam of electrons through an ultrathin slice of the material. fraunhofer.de This technique is particularly valuable for confirming the dispersion of nanoparticles or other components within the DHEBA-crosslinked matrix. For example, in the synthesis of hybrid microgels, TEM has been used to confirm the existence and distribution of gold and silver nanoparticles within a microgel network crosslinked with DHEBA. researchgate.net TEM can reveal whether nanoparticles are aggregated or homogenously distributed, which is crucial for applications like catalysis. researchgate.net

Table 1: Illustrative Findings from Electron Microscopy of Crosslinked Polymers

This table summarizes typical morphological data obtained from SEM and TEM analyses of polymers crosslinked with agents like DHEBA, demonstrating how these techniques elucidate network structure.

| Polymer System | Technique | Key Finding | Quantitative Data Example | Reference Insight |

|---|---|---|---|---|

| Semi-IPN Hydrogel | SEM | Revealed a uniform, interconnected porous interior structure after freeze-drying. | Average Pore Size: 151 ± 39 µm to 340 ± 65 µm | Pore size could be controlled by adjusting the volume of the linear polymer component. jte.edu.vn |

| Molecularly Imprinted Polymer (MIP) | SEM | Characterized surface irregularities and cavity-like molecular imprints. | Average Cavity Diameter: 0.68 ± 0.23 µm | The structure was heterogeneous and dense, with cavities formed during polymerization. mdpi.com |

| Poly(NIPAM-MAA) Hybrid Microgel | TEM | Confirmed the presence and distribution of gold (Au) nanoparticles within the DHEBA-crosslinked network. | Observation: No significant aggregation of nanoparticles was observed. | Essential for verifying the synthesis of hybrid materials and the successful incorporation of functional nanoparticles. researchgate.net |

| Crystalline Polymer Fibers | TEM | Analyzed the molecular structure and supramolecular packing of polymer fibers at high resolution. | Lattice Fringes Observed: 1.4 nm, 0.82 nm, 0.54 nm | Low-dose TEM is critical to avoid beam damage when imaging beam-sensitive crystalline polymers. fraunhofer.de |

Confocal Laser Scanning Microscopy for Network Visualization and Swelling Dynamics

Confocal Laser Scanning Microscopy (CLSM) is a powerful, non-destructive technique for visualizing the three-dimensional structure of hydrogel networks in their fully hydrated state, providing a significant advantage over electron microscopy which requires dehydrated samples. nih.gov CLSM uses a focused laser beam to excite fluorescent molecules within the sample, and a pinhole aperture to reject out-of-focus light, enabling the construction of sharp, high-resolution optical sections that can be stacked to create a 3D image. mdpi.com

For network visualization, the polymer backbone can be covalently labeled with a fluorescent dye, or a fluorescent probe can be allowed to diffuse into the network. This allows for the direct imaging of the network structure, including the visualization of pores, network homogeneity, and the distribution of different polymer phases in multi-component systems. researchgate.net

CLSM is exceptionally well-suited for studying the dynamics of swelling. researchgate.net By capturing time-lapse images of a hydrogel as it is exposed to a solvent, the swelling process can be observed in real-time. This allows for the direct measurement of changes in the hydrogel's dimensions and the calculation of swelling ratios in situ. researchgate.net Furthermore, by using fluorescently labeled molecules of different sizes, CLSM can be used to study diffusion and mass transport within the DHEBA-crosslinked network, providing critical insights into the mechanisms of controlled release from these systems. nih.govnih.gov This technique can monitor the evolution of dye distribution during release and compare it to theoretical models, identifying any interfacial hindrances or unexpected transport phenomena. nih.gov

Rheological and Mechanical Characterization Methodologies for DHEBA-Crosslinked Systems

The mechanical and rheological properties of DHEBA-crosslinked systems define their suitability for various applications. These methodologies quantify the material's response to deformation and flow, providing critical data on network structure, rigidity, and stability.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Network Rigidity Assessment

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to characterize the viscoelastic properties of polymers. tainstruments.com The method involves applying a small, sinusoidal oscillatory stress to a sample and measuring the resultant strain. tainstruments.com Because of their crosslinked nature, DHEBA-based materials exhibit both elastic (solid-like) and viscous (liquid-like) behavior. DMA quantifies these two components by measuring the storage modulus (E') and the loss modulus (E'').

Storage Modulus (E') : Represents the elastic component and is a measure of the energy stored by the material during deformation. A higher E' indicates greater stiffness or rigidity of the network.

Loss Modulus (E'') : Represents the viscous component and is a measure of the energy dissipated as heat during deformation. It is related to processes like polymer chain relaxation.

Tan Delta (δ) : Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), tan δ is a measure of the material's damping ability and energy dissipation. Peaks in the tan δ curve as a function of temperature are often used to identify the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more rubbery state. icm.edu.pl

In DHEBA-crosslinked systems, DMA is invaluable for assessing how the crosslink density affects the material's mechanical properties. An increase in the concentration of DHEBA generally leads to a higher storage modulus (E') in the rubbery plateau region (above Tg), indicating a more rigid and tightly crosslinked network. icm.edu.plnih.gov It also typically results in an increase in the glass transition temperature (Tg), as the crosslinks restrict the mobility of the polymer chains. nih.gov

Table 2: Representative DMA Data for Crosslinked Polymer Systems

This table provides an example of how DMA results are presented, showing the relationship between crosslinker concentration and key viscoelastic properties. The values are illustrative and based on general findings for dimethacrylate crosslinked systems.

| Crosslinker Conc. (mol%) | Storage Modulus (E') at T > Tg (MPa) | Glass Transition Temp. (Tg) (°C) | Tan δ Peak Height | Reference Insight |

|---|---|---|---|---|

| 1 | 2.5 | 115 | 0.85 | Lower crosslink density results in a more flexible network with a lower Tg. icm.edu.pl |

| 5 | 8.0 | 128 | 0.60 | Increasing crosslinker content enhances network rigidity and raises the Tg. icm.edu.plnih.gov |

| 10 | 15.5 | 140 | 0.45 | The tan δ peak broadens and decreases in intensity, indicating more restricted chain mobility. icm.edu.pl |

| 20 | 25.0 | 152 | 0.30 | High crosslink density leads to a stiff, brittle material with a significantly elevated Tg. nih.gov |

Methods for Determination of Swelling Kinetics and Equilibrium Swelling Ratios